Lipophilicity (LogP) Differentiation vs. Other Halogenated Salicylamides
The lipophilicity of 2-hydroxy-3,5-diiodobenzamide, as indicated by its computed XLogP3 value of 3.9 [1], is significantly higher than that of its 3,5-dichloro and 3,5-dibromo analogs. This property is critical for passive membrane diffusion and target engagement in lipophilic environments. The target compound is 2.9 log units more lipophilic than 3,5-dichlorosalicylamide (estimated XLogP3 ≈ 1.0) and 1.1 log units more lipophilic than 3,5-dibromosalicylamide (estimated XLogP3 ≈ 2.8) [2][3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | 3,5-Dichlorosalicylamide (XLogP3 ≈ 1.0); 3,5-Dibromosalicylamide (XLogP3 ≈ 2.8) |
| Quantified Difference | 2.9 log units higher vs. dichloro; 1.1 log units higher vs. dibromo |
| Conditions | Computed by XLogP3 algorithm (PubChem); estimated using ChemAxon for comparators |
Why This Matters
Higher lipophilicity predicts enhanced membrane permeability, a key determinant of bioavailability and target tissue penetration for antiparasitic and antimicrobial applications.
- [1] PubChem. (2025). Benzamide, 2-hydroxy-3,5-diiodo-. PubChem CID 205488. Computed XLogP3 value. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 3,5-Dichlorosalicylamide. PubChem CID 2734843. Computed XLogP3 value. National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). 3,5-Dibromosalicylamide. PubChem CID 2734844. Computed XLogP3 value. National Center for Biotechnology Information. View Source
